Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro-
Description
"Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro-" is a spirocyclic compound featuring a benzothiazine ring fused to a cyclohexane moiety via a spiro junction. Such spiro structures are of interest due to their conformational rigidity, which often correlates with enhanced bioactivity and stability compared to non-spiro analogs.
Properties
CAS No. |
5439-68-9 |
|---|---|
Molecular Formula |
C13H19NS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
spiro[5,6,7,8-tetrahydro-3H-1,3-benzothiazine-4,1'-cyclohexane]-2-thione |
InChI |
InChI=1S/C13H19NS2/c15-12-14-13(8-4-1-5-9-13)10-6-2-3-7-11(10)16-12/h1-9H2,(H,14,15) |
InChI Key |
BXRDNEVBCFDHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)SC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- typically involves the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which often requires specific catalysts and controlled temperatures to ensure the correct formation of the spiro linkage.
Thione Introduction: The thione group is introduced via sulfurization reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-Benzothiazole Derivatives
- Example: 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] (CAS: Not specified) Structure: Benzothiazole fused to a cyclohexane ring via a spiro carbon. Synthesis: Condensation of 4-ethylcyclohexanone with 2-amino-4-chlorothiophenol in ethanol (45.5% yield). Properties:
- IR: N–H (3310 cm⁻¹), C–H (2960–2893 cm⁻¹), C=C (1469–1448 cm⁻¹).
- NMR: Distinct signals for cyclohexane (δ 0.85–2.13 ppm) and aromatic protons (δ 6.41–6.94 ppm).
| Parameter | Target Compound | 5-Chloro-4′-ethyl-spiro-benzothiazole |
|---|---|---|
| Core Heterocycle | Tetrahydro-1,3-benzothiazine | Benzothiazole |
| Spiro Junction | Cyclohexane | Cyclohexane |
| Functional Groups | Thione (C=S) | Chlorine, ethyl substituents |
| Synthesis Yield | Not reported | 45.5% |
| Key Bioactivity | Potential enzyme inhibition | Antioxidant, antitubercular |
Spiro-Cyclohexylquinazolinones
- Example: 1’H-Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one derivatives Structure: Quinazolinone fused to cyclohexane. Synthesis: Condensation of benzamide derivatives with cyclohexanone using p-TSA catalyst (98% yield). Bioactivity: Acetylcholinesterase (AChE) inhibition (IC₅₀ values comparable to galantamine). Key Difference: Replacement of benzothiazine with quinazolinone alters electronic properties and binding affinity.
| Parameter | Target Compound | Spiro-Cyclohexylquinazolinone |
|---|---|---|
| Heterocycle | Benzothiazine | Quinazolinone |
| Functional Group | Thione (C=S) | Ketone (C=O) |
| Enzyme Inhibition | Not directly studied | AChE inhibition (IC₅₀ ~0.2–10 µM) |
| Synthetic Catalyst | Not reported | p-TSA in ethanol |
Spiro-Benzoxazine and Chromene Derivatives
- Example : Spiro[2H-1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione (CAS: 64402-63-7)
- Structure : Benzoxazine fused to cyclohexane with a thione group.
- Key Difference : Oxygen atom in the benzoxazine ring vs. sulfur in benzothiazine, affecting polarity and reactivity.
- Example: 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione Structure: Chromene-thione fused to cyclohexane. Bioactivity: Not reported, but chromene derivatives often exhibit anticancer and anti-inflammatory properties.
Physicochemical and Structural Analysis
Table 1: Spectroscopic and Crystallographic Data
Biological Activity
Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione is with a molecular weight of approximately 253.43 g/mol. The compound features a spiro structure that contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of spiro compounds can possess significant anticancer properties. For instance, certain spiro[quinazoline] derivatives were tested against MCF-7 breast carcinoma cells and demonstrated promising cytotoxic effects comparable to doxorubicin .
- Antimicrobial Properties : Spiro compounds have been evaluated for their antimicrobial activity. In vitro assays indicated that some derivatives exhibit effective inhibition against various bacterial strains .
- Enzyme Inhibition : Molecular docking studies suggest that spiro compounds can inhibit specific enzymes like PARP-1, which is implicated in cancer progression. The binding affinity of these compounds to the target proteins has been quantitatively assessed through computational methods .
Case Study 1: Anticancer Activity
A study conducted by Abdel-Aziz et al. synthesized several spiro derivatives and tested their cytotoxicity against human breast carcinoma cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents. The most effective compounds were further analyzed for their mechanism of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties, researchers synthesized various spiro derivatives and performed disk diffusion assays against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds showed zones of inhibition comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Data Table: Biological Activities of Spiro Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
